1,2,3,4-Tetra-O-acetyl-L-xylopyranose
Description
Significance of Xylopyranose Derivatives in Carbohydrate Chemistry
Xylopyranose, a five-carbon aldose sugar (aldopentose), is a fundamental constituent of the hemicellulose fraction of plant cell walls. thecontentauthority.com After D-glucose, D-xylose is the second most abundant monosaccharide in nature, making it a readily available and economically significant renewable resource. mdpi.com The interest in xylopyranose and its derivatives stems from their presence in a wide array of biologically important molecules and their potential as precursors for chemical synthesis. researchgate.net
Derivatives of xylopyranose are integral to various natural products, including plant glycosides with potential anticancer properties. mdpi.com For instance, certain naturally occurring D-xylopyranosides contain polycyclic aromatic compounds as the non-sugar part (aglycone), and studies have shown their potential as anticancer agents. mdpi.com Furthermore, synthetic xylopyranosides have been developed to improve the solubility and biological activity of therapeutic agents like the antitumor alkaloid ellipticine. mdpi.com The ability of xylosides to initiate the biosynthesis of glycosaminoglycan (GAG) chains, which are crucial components of proteoglycans involved in cell signaling and growth, further highlights their significance. researchgate.netnih.gov The broad utility of xylopyranose derivatives has spurred significant interest in xylose chemistry, encompassing synthesis, protective group strategies, and structural modifications. researchgate.net
Role of Acetylation in Modulating Reactivity and Selectivity in Pyranose Systems
Acetylation is a pivotal chemical modification in carbohydrate chemistry used to protect the hydroxyl groups of sugars like xylopyranose. This process involves converting the polar hydroxyl (-OH) groups into less polar acetate (B1210297) (-OAc) esters. This transformation has several critical consequences for the reactivity and handling of the sugar molecule.
Firstly, acetylation increases the solubility of the carbohydrate in organic solvents, which is essential for performing a wide range of chemical reactions that are not feasible in aqueous media. mdpi.com Secondly, the acetyl groups serve as temporary "protecting groups," preventing the hydroxyls from participating in unwanted side reactions. They can be selectively removed later in a synthetic sequence to reveal the original hydroxyl group for further modification.
Most importantly, acetyl groups play a crucial role in directing the stereochemical outcome of glycosylation reactions—the process of forming a glycosidic bond to link the sugar to another molecule. An acetyl group at the C-2 position (the carbon adjacent to the anomeric carbon, C-1) can act as a "participating group." During a glycosylation reaction, this neighboring acetyl group can form a temporary cyclic intermediate (an acetoxonium ion) with the anomeric center. This intermediate shields one face of the pyranose ring, forcing the incoming nucleophile (the aglycone) to attack from the opposite face. This mechanism, known as neighboring group participation, is a powerful tool for achieving high stereoselectivity, typically leading to the formation of 1,2-trans-glycosides. The ability of Lewis acids to activate the anomeric acetyl group can weaken the glycosidic bond, facilitating these transformations. mdpi.com
Overview of 1,2,3,4-Tetra-O-acetyl-L-xylopyranose as a Synthetic Precursor
This compound is a fully protected, activated form of L-xylopyranose, making it an exceptionally valuable precursor in organic synthesis. As a "glycosyl donor," it is designed to transfer the L-xylopyranosyl unit to a "glycosyl acceptor" (typically an alcohol or thiol) to form a new glycosidic linkage. The acetate group at the anomeric C-1 position serves as a leaving group, which can be activated under specific reaction conditions, often involving a Lewis acid catalyst like boron trifluoride etherate. mdpi.com
This compound is a key starting material for the synthesis of a variety of L-xylosides. Researchers have utilized its D-enantiomer, 1,2,3,4-Tetra-O-acetyl-D-xylopyranose, to prepare xylopyranosides with diverse aglycones, including those with aliphatic chains containing oxyethylene fragments and thio-derivatives. mdpi.comnih.gov For example, it can be reacted with alcohols like 2-bromoethanol (B42945) in the presence of a catalyst to form the corresponding 2-bromoethyl xylopyranoside, which can be further modified. mdpi.com The principles of these reactions are directly applicable to the L-enantiomer. The stability, ease of handling, and predictable reactivity of per-O-acetylated xylopyranoses make them indispensable intermediates for accessing complex glycoconjugates and carbohydrate-based molecules for research in medicinal chemistry and materials science. mdpi.comnih.gov
Data Tables
Table 1: Physicochemical Properties of 1,2,3,4-Tetra-O-acetyl-D-xylopyranose (β-anomer)
Note: Data is for the more commonly documented D-enantiomer, but is representative of the physical properties of the L-enantiomer.
| Property | Value |
| Molecular Formula | C₁₃H₁₈O₉ |
| Molecular Weight | 318.28 g/mol |
| Appearance | White Crystalline Solid |
| Melting Point | 125-126 °C |
| Solubility | DCM, DMF, DMSO, EtOAc, MeOH |
| CAS Number | 4049-33-6 |
Source: synthose.com
Table 2: Examples of Derivatives Synthesized from 1,2,3,4-Tetra-O-acetyl-xylopyranose
| Precursor | Reactant/Aglycone | Product Class | Potential Application | Reference |
| 1,2,3,4-Tetra-O-acetyl-D-xylopyranose | 2-Bromoethanol | Aliphatic Glycoside | Intermediate for glycocationic compounds | mdpi.com |
| 1,2,3,4-Tetra-O-acetyl-5-thio-D-xylopyranose | 4-Cyanothiophenol | Dithioxylopyranoside | Antithrombotic agents | nih.gov |
| 1,2,3,4-Tetra-O-acetyl-D-xylopyranose | Alcohols (e.g., octanol) | Alkyl β-D-xylopyranosides | Surfactants, biocompatibility studies | nih.gov |
| Acetylated Xylosyl Azide | Umbelliferone (UMB) derivatives | Fluorophore-Tagged Xylosides | Probes for studying glycosaminoglycan priming | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18O9 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
[(3S,4R,5S)-4,5,6-triacetyloxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m0/s1 |
InChI Key |
MJOQJPYNENPSSS-FXJUQPSGSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1COC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,3,4 Tetra O Acetyl L Xylopyranose and Analogues
Conventional Acetylation Strategies for Xylopyranose
Conventional chemical acetylation of xylopyranose typically involves the use of an acetylating agent, such as acetic anhydride (B1165640), in the presence of a catalyst or a basic promoter. This peracetylation reaction yields a mixture of the α and β anomers of 1,2,3,4-tetra-O-acetyl-xylopyranose.
Anomeric Control in Acetylation and Anomerization
The control of the anomeric center (C-1) is a critical aspect of xylopyranose acetylation. The stereochemical outcome of the reaction, leading to either the α- or β-anomer, is influenced by the interplay of kinetic and thermodynamic factors. The anomeric effect, an electronic phenomenon that stabilizes the axial orientation of an electronegative substituent at the anomeric carbon, plays a significant role in determining the preferred conformation and, consequently, the anomeric ratio in equilibrium.
Anomerization, the interconversion between the α and β anomers, can occur under the reaction conditions, particularly in the presence of Lewis acids or protic acids. This process allows for the conversion of a kinetically favored product to a thermodynamically more stable one. For instance, it has been reported that while classical acetylation of D-xylose results in a mixture of α and β anomers, specific conditions can be tailored to favor one anomer over the other.
Influence of Reaction Conditions on Anomeric Ratio
The ratio of α to β anomers in the final product can be significantly influenced by the choice of reagents, catalysts, solvents, and temperature. Stereoselective acetylation methods have been developed to provide preferential access to a specific anomer. For the analogous D-xylose, peracetylation using triethylamine (B128534) and acetic anhydride can be directed to selectively produce the α-pyranose anomer in high yield. nih.gov Conversely, modification of the reaction conditions can lead to the preferential formation of the β-pyranose anomer. nih.gov
These selective syntheses are crucial as the stereochemistry at the anomeric position dictates the subsequent glycosylation reactions where the acetylated xylopyranose is used as a donor. The ability to control the anomeric outcome avoids the need for challenging chromatographic separation of anomeric mixtures.
| Condition | Predominant Anomer | Reagents | Notes |
| Kinetically Controlled | α-anomer | Triethylamine, Acetic Anhydride | Yields as high as 97% have been reported for the D-isomer. nih.gov |
| Thermodynamically Controlled | β-anomer | Modified reaction conditions | Can be obtained in good yield through anomerization or specific reaction setups. nih.gov |
Chemo-Enzymatic and Biocatalytic Approaches to Acetylated Xylopyranoses
In recent years, chemo-enzymatic and biocatalytic methods have emerged as powerful alternatives to traditional chemical synthesis, offering high selectivity and milder reaction conditions. Lipases, a class of enzymes that catalyze the hydrolysis of esters, can be employed in their reverse function to catalyze acylation reactions in non-aqueous media.
The enzymatic acylation of xylose has been demonstrated, primarily for the synthesis of sugar esters with long-chain fatty acids, which have applications as surfactants. Lipases such as Candida antarctica lipase (B570770) B (CALB) and Porcine Pancreatic Lipase (PPL) have been successfully used for the esterification of D-xylose. While the focus of these studies has been on producing mono- or di-acylated products, the principles can be extended to the synthesis of peracetylated derivatives. The regioselectivity of lipases could potentially be exploited to achieve specific acetylation patterns that are challenging to obtain through conventional chemical means. However, detailed protocols for the biocatalytic synthesis of 1,2,3,4-tetra-O-acetyl-L-xylopyranose are not yet widely established.
Synthesis of Modified Tetra-O-acetyl-xylopyranose Structures
The modification of the xylopyranose ring, particularly the introduction of heteroatoms or the regioselective placement of functional groups, leads to valuable analogues for various applications, including the development of therapeutic agents and biochemical probes.
Thio-Analogues and Their Synthesis
Thio-analogues of sugars, where one or more oxygen atoms are replaced by sulfur, are of significant interest due to their increased stability towards enzymatic hydrolysis. The synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose, a thio-analogue of the D-isomer of the title compound, has been reported. nih.gov A multi-step synthesis starting from D-xylose involves the introduction of the sulfur atom into the sugar ring, followed by acetylation and acetolysis to yield the final product. nih.gov This synthetic route provides a blueprint for the preparation of the corresponding L-isomer.
Regioselective Functionalization during Acetylation
Achieving regioselective functionalization of xylopyranose during acetylation, to produce partially acetylated derivatives, is a synthetic challenge due to the similar reactivity of the secondary hydroxyl groups. However, strategies such as the use of protecting groups or specialized catalytic systems can enable the selective modification of specific positions. For instance, the dibutyltin (B87310) oxide method has been successfully employed for the regioselective acylation of other sugar derivatives, such as L-rhamnose, at specific hydroxyl groups. This method involves the formation of a tin-activated intermediate that directs the incoming acyl group to a particular position. While not specifically detailed for L-xylopyranose, this approach represents a viable strategy for its regioselective acetylation.
Protecting Group Strategies in Xylopyranose Chemistry
The synthesis of complex carbohydrate molecules like acetylated L-xylopyranose derivatives hinges on the precise control of the reactivity of its various hydroxyl groups. wiley-vch.de Protecting groups are essential tools that temporarily mask these functional groups, allowing for chemical modifications at other specific positions on the sugar backbone. universiteitleiden.nl The choice of protecting groups is dictated by their stability under various reaction conditions and the ability to be removed selectively without affecting other parts of the molecule. wiley-vch.de In xylopyranose chemistry, as with other carbohydrates, a diverse array of protecting groups, including ethers, esters, and acetals, are utilized to navigate the synthetic pathway. wiley-vch.de
Orthogonal Protection Schemes
An orthogonal protection strategy is a powerful approach in complex syntheses, employing a set of protecting groups that can be removed in any order under specific and mutually exclusive conditions. jocpr.com This allows for the sequential unmasking and reaction of different hydroxyl groups on the xylopyranose ring, providing precise control over the construction of the final molecule. researchgate.net The effectiveness of this strategy lies in the careful selection of groups with distinct chemical labilities. google.com
For instance, a synthetic route might employ benzyl (B1604629) ethers, silyl (B83357) ethers, and acyl groups (like acetyl or benzoyl) to protect different hydroxyl positions. Benzyl ethers are typically stable under both acidic and basic conditions and are commonly removed via catalytic hydrogenation. wiley-vch.de In contrast, silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are labile under acidic conditions or with fluoride (B91410) ion sources, while acetyl esters are readily cleaved by base-catalyzed hydrolysis. jocpr.comnih.gov This differential reactivity forms the basis of an orthogonal set.
An example of an orthogonal set applied in carbohydrate synthesis involves the use of a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group alongside other protecting groups to mask hydroxyls for the elongation of a xylose backbone. wiley-vch.de The selection of such groups enables chemists to deprotect one position for glycosylation or another reaction, while the remaining protected sites are left intact. nih.gov
Table 1: Examples of Orthogonal Protecting Groups in Carbohydrate Chemistry
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To |
|---|---|---|---|
| Benzyl ether | Bn | H₂, Pd/C (Hydrogenolysis) | Acetyl (Ac), Silyl ethers (e.g., TBDMS) |
| Acetyl ester | Ac | NaOMe/MeOH (Basic hydrolysis) | Benzyl (Bn), Silyl ethers (e.g., TBDMS) |
| tert-Butyldimethylsilyl ether | TBDMS | TBAF in THF; mild acid (e.g., AcOH) | Benzyl (Bn), Acetyl (Ac) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid-labile groups, Hydrogenolysis-labile groups |
This strategic manipulation is fundamental for preparing specifically substituted xylopyranose analogues, which can then be converted to the target peracetylated form.
Per-O-trimethylsilylation as an Intermediate Strategy
While robust protecting groups are essential for multi-step syntheses, sometimes a temporary, transient protection of all hydroxyl groups is advantageous. Per-O-trimethylsilylation, the conversion of all hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers, serves as an excellent intermediate strategy for this purpose. nih.gov The TMS group is characterized by its chemical inertness in certain conditions and its large molecular volume, but it is also readily cleaved. wikipedia.org
This strategy is particularly useful for achieving specific acetylation patterns that might be difficult to obtain through direct, selective acetylation of the unprotected sugar. The process involves first protecting all hydroxyl groups of L-xylose as TMS ethers. These TMS-protected intermediates are often more soluble in organic solvents and can exhibit different reactivity compared to the parent polyol. wikipedia.org
A key application of this intermediate strategy is a process known as Regioselective Silyl Exchange Technology (ReSET). nih.gov In this method, a per-O-TMS-protected sugar is treated with a limited amount of acetic acid. This results in a regioselective exchange of a TMS group for an acetate (B1210297) group. nih.gov The selectivity of this exchange can be controlled by factors such as acid concentration and thermal conditions. nih.gov For instance, a one-pot procedure can involve the silylation of a sugar with hexamethyldisilazane (B44280) (HMDS) catalyzed by trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), followed by selective acetylation to yield a partially acetylated sugar. nih.gov
The TMS groups are generally unstable and are often exchanged for more stable acetyl groups following a key synthetic step. nih.gov This transient protection allows for manipulations that might not be compatible with free hydroxyl groups, after which the TMS ethers are efficiently converted to the desired acetate esters en route to the final this compound. This approach streamlines the synthesis by avoiding multiple protection-deprotection steps for individual hydroxyl groups when a global, temporary masking is sufficient. researchgate.net
Table 2: Reagents in Silylation and Desilylation-Acetylation
| Process | Typical Reagents | Purpose |
|---|---|---|
| Per-O-trimethylsilylation | Trimethylsilyl chloride (TMSCl) with a base; Hexamethyldisilazane (HMDS) with TMSOTf catalyst | Temporary protection of all hydroxyl groups. |
| Selective Silyl/Acetate Exchange | Acetic acid (AcOH) in pyridine (B92270)/acetic anhydride | Regioselective introduction of acetyl groups. |
| Deprotection of TMS ethers | Tetrabutylammonium fluoride (TBAF); Fluorosilicic acid (H₂SiF₆) | Complete removal of TMS groups to yield hydroxyls. |
Chemical Transformations and Derivatization of 1,2,3,4 Tetra O Acetyl L Xylopyranose
Selective Deacetylation Methodologies
Selective deacetylation is a critical step in oligosaccharide synthesis, enabling the preparation of key glycosyl donors such as anomeric trichloroacetimidates and glycosyl fluorides. urmia.ac.ir The reactivity of the acetyl groups on the pyranose ring is not uniform; the anomeric acetyl group at the C-1 position is particularly labile due to the anomeric effect, making its selective removal a common and feasible strategy. ccsenet.orgresearchgate.net Various methodologies have been developed to achieve regioselective deacetylation, primarily focusing on the anomeric position to yield 2,3,4-tri-O-acetyl-L-xylopyranose, a valuable intermediate for glycosylation reactions.
The selective removal of the anomeric acetyl group from peracetylated sugars is a foundational transformation in glycoside synthesis. urmia.ac.irccsenet.org This process yields a free hydroxyl group at the C-1 position, which can then be activated to form a competent glycosyl donor. A multitude of reagents and catalytic systems have been explored to achieve this transformation with high regioselectivity and yield. researchgate.net
Amine-based reagents are frequently employed for the selective deacetylation of the anomeric position under mild conditions. These methods are valued for their compatibility with various functional groups.
One effective method involves the use of ammonia (B1221849) in methanol (B129727). For instance, a 7 M solution of ammonia in methanol has been successfully used for the selective conversion of tetra-acetylated sugars into their triacetylated counterparts, where the anomeric position is deacetylated. researchgate.net Another approach utilizes ethylenediamine (B42938) in the presence of acetic acid, which has been found to selectively effect the anomeric deacylation. researchgate.net This reagent system offers the advantage of slower reaction rates compared to other methods, allowing for easier control and enhanced selectivity of the deprotection process. researchgate.net
Table 1: Amine-Mediated Anomeric Deacetylation
| Reagent System | Substrate Scope | Conditions | Outcome |
|---|---|---|---|
| 7 M Ammonia in Methanol/THF | Tetra-acetylated monosaccharides | 2 hours | Selective conversion to triacetylated sugar researchgate.net |
Lewis and Brønsted acids are effective catalysts for anomeric deacetylation. These reactions often proceed through an oxonium ion intermediate. mdpi.com A straightforward protocol for the synthesis of partially acetylated sugars involves acid-catalyzed regioselective deacetylation of peracetylated glycosides. nih.gov
For example, aluminum chloride (AlCl₃) in diethyl ether has been used to deacetylate β-D-glucose pentaacetate specifically at the anomeric position, yielding 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. mdpi.com This method highlights the potential for simultaneous deacetylation and anomerization. Supported Lewis acid catalysts, such as 20% InCl₃ on MCM-41, have also been developed for the selective deprotection of aryl acetates, demonstrating the utility of solid-supported catalysts in achieving selective transformations. nih.govresearchgate.net
Table 2: Acid-Catalyzed Anomeric Deacetylation
| Catalyst | Substrate | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| AlCl₃ | β-D-Glucose Pentaacetate | Diethyl Ether | 110 °C, 4.5 hours | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose | 63.4% mdpi.com |
Base-catalyzed methods provide an alternative route for selective deacetylation. These reactions typically involve transesterification with an alcohol, mediated by a base. Magnesium oxide (MgO) in methanol has been reported as a convenient and inexpensive reagent for the anomeric deacetylation of fully acetylated sugars. urmia.ac.ir The reaction is performed at 40 °C and offers good yields without the need for anhydrous conditions. urmia.ac.ir
Sodium methoxide (B1231860) in methanol is another common reagent system, although it is often used for complete deprotection to the free sugar. mdpi.com However, by carefully controlling reaction conditions, some level of selectivity can be achieved.
Table 3: Base-Catalyzed Anomeric Deacetylation
| Reagent | Substrate | Solvent | Conditions | Outcome |
|---|---|---|---|---|
| MgO | Fully Acetylated Sugars | Methanol | 40 °C | Selective anomeric deacetylation urmia.ac.ir |
A variety of metal-containing reagents and catalysts have been developed for highly selective anomeric deacetylation, often under mild and neutral conditions. These methods can be advantageous when dealing with acid- or base-sensitive substrates.
Copper(II) acetate (B1210297) dihydrate in a methanol/water mixture is a simple and mild method for this transformation. researchgate.net Organotin reagents, such as (i-Pr)₃Sn(OEt), have also been described for the convenient and regioselective deacetylation of fully acetylated carbohydrates, including xylose derivatives. ccsenet.orgresearchgate.net Additionally, alkali metal fluorides like cesium fluoride (B91410) (CsF) and potassium fluoride (KF) in polyethylene (B3416737) glycol (PEG-400) serve as an excellent medium for practical anomeric deacetylation, with CsF showing the highest reactivity. researchgate.net Other reported systems include the use of mercury salts (HgO/HgCl₂) in aqueous acetone (B3395972) and tetranuclear zinc clusters. researchgate.net
Table 4: Metal-Reagent Mediated Anomeric Deacetylation
| Reagent/Catalyst | Substrate Scope | Solvent | Key Features |
|---|---|---|---|
| Copper(II) Acetate Dihydrate | Peracetylated Glycopyranoses | Methanol/Water (9:1) | Simple and mild conditions researchgate.net |
| (i-Pr)₃Sn(OEt) | Fully Acetylated Carbohydrates | - | Convenient, regioselective ccsenet.orgresearchgate.net |
| Cesium Fluoride (CsF) | Monosaccharide-per-O-acetates | PEG-400 | High reactivity, complete in 1 hour researchgate.net |
While deacetylation at the anomeric position is most common, methods for selective deprotection at other positions are also of significant synthetic interest for creating advanced building blocks. The reactivity of the remaining secondary acetyl groups (at C-2, C-3, and C-4 in xylopyranose) is generally lower than the anomeric one.
Research has shown that under certain acidic conditions, the reactivity of acetyl groups can be differentiated. In a study on the acidic deacetylation of peracetylated aryl glycosides using HCl/EtOH in chloroform, it was found that there was a preferential deacetylation at the O-3, O-4, and O-6 positions, while the O-2 acetyl group was the most resistant to cleavage. nih.gov This differential reactivity is attributed to a higher activation barrier for the removal of the 2-O-acetyl group, a phenomenon explained through computational modeling. nih.gov This methodology allows for the one-step preparation of 2-O-acetyl aryl glycosides, showcasing the potential for achieving regioselectivity beyond the anomeric carbon. nih.gov
Anomeric Deacetylation for Glycoside Synthesis
Glycosylation Reactions Utilizing Acetylated Xylopyranoses as Donors
Acetylated xylopyranoses, including 1,2,3,4-Tetra-O-acetyl-L-xylopyranose, serve as versatile glycosyl donors in the synthesis of a wide range of glycosides. beilstein-journals.org The acetyl groups function as protecting groups for the hydroxyl moieties, while the anomeric acetate can act as a leaving group upon activation, enabling the formation of a new glycosidic bond with a suitable acceptor molecule. beilstein-journals.org The stereochemical outcome and efficiency of these glycosylation reactions are heavily influenced by the reaction strategies, catalysts, and conditions employed.
Anomer-Selective Glycosylation Strategies
Controlling the stereochemistry at the anomeric center (C-1) to selectively form either α- or β-glycosides is a primary challenge in carbohydrate chemistry. chemrxiv.org For acetylated xylopyranose donors, the acetyl group at the C-2 position plays a crucial role in directing the stereochemical outcome through neighboring group participation. frontiersin.org
When a C-2 acetyl group is present, it can participate in the reaction by forming a cyclic acetoxonium ion intermediate after the anomeric leaving group departs. This intermediate sterically hinders the α-face of the xylopyranose ring. Consequently, the incoming nucleophile (glycosyl acceptor) can only attack from the β-face, leading to the exclusive or predominant formation of the 1,2-trans-glycosidic linkage. frontiersin.org In the case of xylose, which has an equatorial C-2 acetyl group in its most stable chair conformation, this results in the formation of β-xylosides.
Conversely, achieving 1,2-cis glycosylation (α-xylosides) requires circumventing this neighboring group participation. This can be achieved through strategies such as using non-participating protecting groups at C-2, employing specific solvent and temperature conditions, or utilizing catalysts that favor an SN1-type mechanism with rapid anomerization or an SN2-type displacement with inversion of an appropriate α-anomer precursor. nih.govmdpi.com The choice of the Lewis acid catalyst can also significantly dictate the glycosylation pathway and, therefore, the anomeric selectivity. nih.gov
Promotion of Glycosylation by Lewis Acids and Other Catalysts
Lewis acids are essential promoters for activating acetylated glycosyl donors. They function by coordinating to an oxygen atom of the donor, typically the exocyclic oxygen of the anomeric acetyl group, which facilitates its departure and the formation of a highly reactive oxocarbenium ion intermediate. The choice of Lewis acid can influence reaction rates, yields, and stereoselectivity. nih.gov
Commonly used Lewis acids for promoting glycosylation with acetylated donors include:
Boron trifluoride etherate (BF3·Et2O): A versatile and widely used catalyst that can promote glycosylation with moderate to good yields. nih.gov In some systems, it has been shown to favor SN2 pathways, leading to good β-selectivity. nih.gov
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf): A powerful Lewis acid that readily activates glycosyl acetates. nih.gov It often favors SN1-type pathways, and with galactosyl donors, it can provide good to excellent α-selectivities. nih.gov
Tin(IV) chloride (SnCl4) and Titanium(IV) chloride (TiCl4): Strong Lewis acids capable of activating glycosyl donors, where the stereochemical outcome can depend on the specific stoichiometry and conditions used. mdpi.com
Zinc(II) iodide (ZnI2): A mild Lewis acid that has been effectively used for cis-selective glycosylation with specific glycosyl donors. mdpi.com
Iron(III) chloride (FeCl3): An inexpensive and environmentally safer alternative that has proven effective in activating peracetylated monosaccharides for glycosylation. ricest.ac.ir
The stereochemical outcome is a result of a complex interplay between the donor, acceptor, solvent, temperature, and the specific Lewis acid used, which dictates whether the reaction proceeds through an SN1 or SN2-like pathway. nih.gov
Microwave-Assisted Glycosylation Techniques
Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to improved yields and cleaner reactions. researchgate.net In glycosylation chemistry, microwave-assisted techniques offer a significant advantage over conventional heating methods. ricest.ac.irmdpi.com
The application of microwave energy can facilitate rapid and uniform heating of the reaction mixture, accelerating the rate of catalyst-promoted activation of the acetylated xylopyranose donor and subsequent glycosidic bond formation. ricest.ac.irresearchgate.net Research has demonstrated the successful synthesis of O-linked glycosylamino acids using commercially available peracetylated monosaccharides. ricest.ac.ir In one such methodology, iron(III) chloride (FeCl3) was used as an inexpensive and environmentally benign catalyst to activate the acetylated sugar donor under microwave irradiation, affording the corresponding β-glycosides in short reaction times and moderate yields. ricest.ac.ir This approach highlights the potential of microwave-assisted glycosylation for the efficient synthesis of glycoconjugates.
Formation of Carbon-Carbon Bonds (C-Glycosylation)
C-Glycosides are carbohydrate analogs where the anomeric oxygen atom of the glycosidic bond is replaced by a carbon atom. nih.govresearchgate.net This C-C linkage renders them resistant to enzymatic and chemical hydrolysis, making them highly valuable as stable mimics of O-glycosides in biological studies and for drug development. nih.govresearchgate.net The synthesis of C-glycosides from acetylated xylopyranose derivatives often involves the formation of a C-C bond at the anomeric center through nucleophilic attack on an electrophilic sugar precursor.
Wittig Reactions with Acetylated Xylopyranose Derivatives
The Wittig reaction is a cornerstone method for alkene synthesis and has been adapted for the synthesis of C-glycosides. organic-chemistry.org This strategy typically involves the reaction of a sugar derivative containing a carbonyl group (or a precursor like a hemiacetal) at the anomeric position with a phosphorus ylide. researchgate.net
In the context of xylopyranose, a protected derivative such as 2,3,4-tri-O-benzyl-D-xylopyranose can be reacted with a stabilized Wittig reagent like (carbethoxymethylene)triphenylphosphorane. acs.org This reaction generates an exocyclic alkene, also known as an exo-glycal, which is a key intermediate in the synthesis of certain C-glycosides. researchgate.netacs.org The reaction proceeds by the nucleophilic attack of the ylide on the carbonyl carbon of the open-chain aldehyde form of the sugar, which is in equilibrium with the cyclic hemiacetal.
Michael Additions in C-Glycoside Synthesis
Following the formation of an α,β-unsaturated ester intermediate via a Wittig-type reaction, a Michael addition can be employed to form the final C-glycoside structure. nih.gov This is often achieved through an intramolecular reaction, where a nucleophile within the sugar molecule attacks the β-carbon of the unsaturated system.
A powerful strategy for synthesizing trans-2-(C-glycosyl)acetates involves a tandem Wittig-Michael reaction sequence. nih.govacs.org First, a protected xylopyranose is subjected to a Wittig reaction to form an unsaturated ester. acs.org Subsequently, in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), an intramolecular oxa-Michael addition occurs. acs.org The ring oxygen acts as the nucleophile, attacking the electron-deficient double bond and leading to the formation of the stable pyranose ring with a new C-C bond at the anomeric position. nih.gov This tandem approach has been successfully implemented in continuous flow chemistry, offering improved yields and scalability compared to traditional batch procedures. researchgate.netacs.org
The table below summarizes the results of a tandem Wittig-Michael reaction for the formation of a 2-(β-C-xylopyranosyl)acetate derivative under different conditions, illustrating the effectiveness of the flow chemistry approach.
| Entry | Method | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | Flow | 120 | 40 | 63 |
| 2 | Flow | 150 | 40 | 32 |
| 3 | Batch | 120 | 1440 | 43 |
Table based on data for the formation of compound 10 from 2,3,4-tri-O-benzyl-D-xylopyranose. acs.org
Quaternization Reactions of Xylopyranoside Intermediates
Quaternization is a chemical process that involves the conversion of a tertiary amine into a quaternary ammonium (B1175870) salt. In the context of acetylated xylopyranosides, this reaction is utilized to introduce a positively charged ammonium group into the sugar molecule, leading to derivatives with modified properties and potential applications. The synthesis of these charged derivatives often starts with an acetylated xylopyranose precursor which is first converted into a suitable intermediate for the quaternization step.
A common strategy involves the glycosylation of 1,2,3,4-tetra-O-acetyl-xylopyranose with an alcohol containing a leaving group, such as 2-bromoethanol (B42945), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). mdpi.com This reaction yields 2-Bromoethyl 2',3',4'-tri-O-acetyl-xylopyranoside, which serves as a key intermediate for the subsequent quaternization. nih.gov This intermediate can then react with various tertiary amines to form the desired N-[2-(2',3',4'-tri-O-acetyl-xylopyranosyloxy)ethyl]ammonium bromides. mdpi.com
The conditions for the quaternization reaction are optimized based on the specific amine used. nih.gov For instance, reactions with pyridine (B92270) can be conducted without an additional solvent, as pyridine itself can act as both the reactant and the solvent. nih.gov For other amines, such as trimethylamine, N,N-dimethylhexylamine, and N,N-dimethyloctylamine, solvents like ethanol (B145695) or acetonitrile (B52724) are employed, often with heating to facilitate the reaction. nih.gov The reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) and the final products are characterized by methods such as NMR spectroscopy and mass spectrometry. nih.gov
It has been observed that under certain reaction conditions, partial de-O-acetylation of the sugar moiety can occur as an undesirable side reaction. In such cases, a subsequent re-acetylation step is necessary to obtain the fully acetylated final product. nih.gov The quaternization can be performed on both α and β anomers of the xylopyranoside intermediate, leading to the corresponding α and β quaternary ammonium salts. nih.gov
Table 1: Examples of Quaternization Reactions with Xylopyranoside Intermediates
| Intermediate | Amine | Solvent | Temperature (°C) | Product |
| 2-Bromoethyl 2',3',4'-tri-O-acetyl-β-D-xylopyranoside | Pyridine | None | 70 | N-[2-(2',3',4'-tri-O-acetyl-β-D-xylopyranosyloxy)ethyl]pyridinium bromide |
| 2-Bromoethyl 2',3',4'-tri-O-acetyl-β-D-xylopyranoside | Trimethylamine | 30% Ethanol Solution | 70 | N-[2-(2',3',4'-tri-O-acetyl-β-D-xylopyranosyloxy)ethyl]trimethylammonium bromide |
| 2-Bromoethyl 2',3',4'-tri-O-acetyl-β-D-xylopyranoside | N,N-Dimethylhexylamine | Acetonitrile | 70 | N-[2-(2',3',4'-tri-O-acetyl-β-D-xylopyranosyloxy)ethyl]-N,N-dimethylhexylammonium bromide |
| 2-Bromoethyl 2',3',4'-tri-O-acetyl-β-D-xylopyranoside | N,N-Dimethyloctylamine | Acetonitrile | 70 | N-[2-(2',3',4'-tri-O-acetyl-β-D-xylopyranosyloxy)ethyl]-N,N-dimethyloctylamineammonium bromide |
Acyl Migration Phenomena in Acetylated Xylopyranose Systems
Acyl migration is a well-documented intramolecular reaction in polyhydroxylated compounds, particularly carbohydrates, where an acyl group, such as an acetyl group, moves from one hydroxyl group to another. nih.govdoria.finih.gov This phenomenon, first described by Fischer, can significantly complicate the synthesis, isolation, and purification of partially acylated carbohydrates, including derivatives of xylopyranose. nih.govdoria.fi The close proximity of hydroxyl groups on the pyranose ring facilitates this process. doria.fi
In acetylated xylopyranose systems, the migration of an acetyl group typically occurs between adjacent hydroxyl groups. nih.gov The process is not limited to movement within a single monosaccharide unit; however, studies on xylan (B1165943) and glucan model compounds have revealed important structural dependencies. While acetyl group migration between different saccharide units has been observed in glucan and mannan (B1593421) oligosaccharides, it appears to be completely lacking in xylan oligosaccharides. nih.gov Specifically, migration from a secondary hydroxyl group of one unit to a primary hydroxyl group of another does not occur in xylans. nih.gov
The mechanism of acyl migration in acetylated sugars has been extensively studied, with evidence pointing towards a base-catalyzed, anionic stepwise process. scispace.combohrium.comresearchgate.net Two primary pathways have been proposed: a neutral path and an anionic path. nih.govacs.org
The anionic mechanism , which is more prominent, especially at higher pH, is initiated by the deprotonation of a free hydroxyl group to form an alkoxide ion. nih.govbohrium.comacs.org This is followed by a nucleophilic attack of the newly formed alkoxide on the carbonyl carbon of a neighboring acetyl group. This attack leads to the formation of a cyclic, tetrahedral orthoester intermediate. bohrium.comresearchgate.net The subsequent collapse of this intermediate can either revert to the starting materials or result in the transfer of the acetyl group to the initially free hydroxyl group. bohrium.com The rate of this anionic migration is highly dependent on the pH and the pKa of the hydroxyl groups involved; as the pH increases, the concentration of the reactive anion increases, thus accelerating the migration rate. nih.govscispace.com
A neutral mechanism , potentially mediated by solvent molecules like water, has also been considered. doria.fi However, computational studies have indicated that the energy barriers for the neutral pathway are significantly higher, suggesting it is not the primary route for the observed migration rates under typical conditions. doria.fi
Acyl migration poses a significant challenge in carbohydrate chemistry as it can compromise the regioselectivity of synthetic reactions. When attempting to selectively protect or deprotect specific hydroxyl groups on the xylopyranose ring, the unintended migration of acetyl groups can lead to a mixture of constitutional isomers. nih.govbohrium.com This complicates the purification process and reduces the yield of the desired target molecule. nih.gov
For example, a synthetic protocol designed to yield a single, partially acetylated xylopyranose derivative might instead produce an equilibrium mixture of isomers due to acetyl groups migrating to adjacent positions. This loss of regiochemical control is a critical consideration in multi-step synthetic sequences where precise protecting group arrangements are essential for subsequent transformations. The anomeric configuration (α or β) and the relative stereochemistry of the other hydroxyl groups on the pyranose ring can have a major influence on the rate of migration, further complicating predictive synthesis. scispace.com
Strategies to mitigate unwanted acyl migration are therefore of considerable interest. These can include performing reactions under conditions that suppress the migration, such as acidic or neutral pH, or using temporary protecting groups to block free hydroxyls adjacent to acyl groups during a critical reaction step. thieme-connect.com
Stereochemical and Conformational Investigations
Anomeric Effects in 1,2,3,4-Tetra-O-acetyl-L-xylopyranose and Derivatives
The anomeric effect is a stereoelectronic phenomenon in carbohydrate chemistry that describes the tendency of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy an axial position, in contrast to what would be expected based on steric hindrance alone. This effect arises from a stabilizing interaction between the lone pair of electrons of the ring oxygen and the antibonding (σ*) orbital of the C-1 substituent bond.
In this compound, the substituent at the anomeric carbon is an acetyl group. The anomeric effect influences the equilibrium between the α and β anomers. The α-anomer possesses an axial acetyl group at C-1, while the β-anomer has an equatorial one. The magnitude of the anomeric effect in the fully acetylated L-xylopyranose will determine the relative stability and population of these two anomers in solution. The presence of acetyl groups at other positions on the ring can modulate the anomeric effect through inductive and steric interactions.
Ring Conformation Analysis (e.g., Chair Conformations)
The pyranose ring of this compound is not planar and, like cyclohexane, adopts puckered conformations to relieve ring strain. The most stable conformations are typically the chair forms, designated as 4C1 (where C-4 is above and C-1 is below the plane of the ring) and 1C4 (where C-1 is above and C-4 is below the plane).
For L-xylopyranose derivatives, the relative stability of these chair conformations is determined by the orientation of the substituents (in this case, four acetyl groups). The conformation that minimizes steric interactions, particularly 1,3-diaxial interactions, will be the most populated. In the case of this compound, the distribution of bulky acetyl groups between axial and equatorial positions in the 4C1 and 1C4 chairs will dictate the conformational equilibrium.
Spectroscopic Characterization (NMR) for Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. For this compound, 1H NMR spectroscopy is particularly informative. The coupling constants (3JH,H) between adjacent protons on the pyranose ring are dihedral angle-dependent, as described by the Karplus equation. Large coupling constants (typically 8-10 Hz) are indicative of a trans-diaxial relationship between protons, while smaller coupling constants (1-4 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.
By analyzing the coupling patterns of the ring protons (H-1 to H-5), the predominant chair conformation can be determined. For instance, in a 4C1 conformation of a β-L-xylopyranose derivative, H-1, H-2, H-3, and H-4 would be in axial positions, leading to large trans-diaxial couplings between them. The chemical shifts of the ring protons and the acetyl methyl protons also provide valuable structural information.
Table 1: Representative 1H NMR Data for Conformational Analysis of Acetylated Xylopyranosides
| Proton | Chemical Shift (ppm) | Coupling Constants (Hz) | Inferred Orientation |
| H-1 | δ | J1,2 | Axial/Equatorial |
| H-2 | δ | J2,1, J2,3 | Axial/Equatorial |
| H-3 | δ | J3,2, J3,4 | Axial/Equatorial |
| H-4 | δ | J4,3, J4,5a, J4,5e | Axial/Equatorial |
| H-5a | δ | J5a,4, J5a,5e | Axial |
| H-5e | δ | J5e,4, J5e,5a | Equatorial |
Note: The actual chemical shifts and coupling constants for this compound would need to be determined experimentally.
X-ray Crystallographic Analysis of Acetylated Xylopyranoses
While NMR spectroscopy provides information about the conformation in solution, X-ray crystallography reveals the precise three-dimensional structure of a molecule in the solid state. An X-ray crystal structure of this compound would definitively establish its ring conformation, the orientation of all substituent groups (acetyl moieties), and the precise bond lengths and angles.
This technique would confirm whether the pyranose ring adopts a 4C1, 1C4, or a less common skew-boat conformation in the crystalline form. The solid-state conformation provides a valuable reference point for understanding the molecule's intrinsic conformational preferences, which can then be compared to the dynamic behavior observed in solution by NMR.
Neighboring Group Participation in Glycosylation
The acetyl groups in this compound can play a crucial role in glycosylation reactions through neighboring group participation. Specifically, the acetyl group at the C-2 position is well-positioned to influence the stereochemical outcome of reactions at the anomeric center (C-1).
When a leaving group at the anomeric position departs, the carbonyl oxygen of the C-2 acetyl group can attack the resulting oxocarbenium ion intermediate. This leads to the formation of a cyclic acetoxonium ion intermediate. The subsequent nucleophilic attack by an alcohol or another glycosyl acceptor is then directed to the opposite face of the ring, resulting in the stereoselective formation of a 1,2-trans-glycosidic linkage. In the case of L-xylopyranose derivatives, this participation would favor the formation of β-glycosides. This powerful stereodirecting effect is a cornerstone of modern carbohydrate synthesis.
Diastereoselective Synthesis of Xylopyranose Derivatives
The synthesis of specific diastereomers of xylopyranose derivatives, including this compound, requires careful control of stereochemistry. The starting material, L-xylose, provides the inherent stereochemistry of the pyranose ring. The acetylation of L-xylose with reagents like acetic anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or sodium acetate) typically yields a mixture of the α and β anomers of the tetra-O-acetylated product.
To achieve diastereoselectivity in glycosylation reactions using this compound as a glycosyl donor, the anomeric acetyl group is first replaced with a suitable leaving group, such as a bromide or a trichloroacetimidate. As discussed in the previous section, the presence of the participating acetyl group at C-2 will then direct the incoming nucleophile to form the β-glycoside with high diastereoselectivity. The choice of glycosyl donor, acceptor, and reaction conditions are all critical factors in controlling the stereochemical outcome of the synthesis of more complex xylopyranose-containing oligosaccharides.
Computational Chemistry and Mechanistic Elucidation
Quantum Chemical Investigations of Xylopyranose Pyrolysis (Model Studies)
Due to the complexity of biomass pyrolysis, researchers often utilize model compounds to understand the fundamental chemical reactions. While direct computational studies on the pyrolysis of 1,2,3,4-Tetra-O-acetyl-L-xylopyranose are limited, extensive research on the pyrolysis of xylopyranose provides a foundational understanding. These studies are critical for elucidating the reaction pathways that govern the thermal decomposition of the xylopyranose ring, which is the core structure of its acetylated derivative. Density functional theory (DFT) is a commonly employed method in these investigations. researchgate.netnih.govdtu.dkdtu.dkresearchgate.net
Quantum chemical calculations are instrumental in mapping the reactive potential energy surfaces (PES) for the initial steps of xylopyranose thermal degradation. researchgate.net By identifying transition states and intermediates, researchers can delineate the most plausible reaction pathways. These computational explorations reveal the intricate network of competing reactions that occur during pyrolysis.
A key aspect of quantum chemical investigations is the accurate calculation of electronic energies for reactants, transition states, and products. From these energies, essential thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy of reaction and activation can be derived. nih.govdtu.dk These data are crucial for predicting the feasibility and spontaneity of different pyrolysis reactions under various temperature conditions. For instance, DFT calculations at the M06-2X/6-31++G(d,p) level of theory have been used to determine these parameters for the thermal degradation of xylose. researchgate.net
By combining the calculated thermodynamic quantities with Transition State Theory (TST), it is possible to compute the reaction rate constants for the elementary steps in the pyrolysis mechanism. dtu.dk This allows for a quantitative assessment of the kinetics of competing reaction pathways, providing insights into which reactions are likely to dominate at different temperatures. The Arrhenius parameters, pre-exponential factor (A) and activation energy (Ea), can be determined from these calculations, which are essential for developing kinetic models of biomass pyrolysis.
Computational studies on xylopyranose have identified several key initial reaction pathways in its thermal degradation. These include:
Ring-Opening: This involves the cleavage of the glycosidic bond or other C-O bonds within the pyranose ring, leading to the formation of acyclic isomers. researchgate.net
Ring-Contraction: The pyranose ring can undergo rearrangement to form a more stable furanose ring structure.
Elimination Reactions: Dehydration reactions, involving the removal of water molecules, are common pathways that lead to the formation of furan (B31954) derivatives like furfural. dtu.dkdtu.dk
These pathways are often in competition, and the product distribution is highly dependent on the reaction conditions.
The presence of acetyl groups, as in this compound, is known to significantly influence the distribution of pyrolysis products. The acetyl groups can be eliminated as acetic acid, which can then act as a catalyst for further degradation reactions. While specific computational studies on the pyrolysis of fully acetylated xylopyranose are not abundant, it is understood that the acetyl groups can alter the electron distribution within the molecule, thereby affecting the activation energies of different reaction pathways and leading to a different product slate compared to unsubstituted xylopyranose.
Molecular Modeling of Enzymatic Transformations
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for understanding the interactions between acetylated xylose derivatives and enzymes at the atomic level. These methods provide insights into the substrate binding, catalytic mechanism, and specificity of enzymes like acetyl xylan (B1165943) esterases (AXEs), which are responsible for the deacetylation of acetylated xylans.
One study characterized a cold-adapted acetyl xylan esterase (AlAXEase) and investigated its substrate specificity. nih.gov Kinetic analysis revealed that among various acetylated monosaccharides, acetylated xylopyranose was the optimal substrate for AlAXEase, exhibiting the highest substrate affinity and catalytic efficiency. nih.gov Specifically, the enzyme showed high activity towards 1,2,3,4-tetra-O-acetyl-D-xylopyranose. nih.gov
Molecular docking simulations can be used to predict the binding mode of substrates like 1,2,3,4-tetra-O-acetyl-xylopyranose within the active site of an enzyme. researchgate.net These simulations help to identify the key amino acid residues involved in substrate recognition and catalysis. researchgate.net For instance, docking studies with acetyl xylan esterase from Bacillus pumilus have been used to visualize the interaction with model substrates, highlighting the catalytic triad (B1167595) (serine, aspartic acid, and histidine) in the active site. researchgate.net
Molecular dynamics simulations provide a dynamic picture of the enzyme-substrate complex, allowing researchers to study the conformational changes that occur during the binding and catalytic process. These simulations can reveal how the flexibility of both the enzyme and the substrate contributes to the enzymatic reaction.
Theoretical Studies on Structure-Reactivity Relationships
Computational chemistry serves as a powerful tool for elucidating the intricate relationship between the three-dimensional structure of a molecule and its chemical reactivity. In the case of this compound, theoretical studies, primarily leveraging Density Functional Theory (DFT), provide critical insights into the conformational preferences and electronic properties that govern its behavior in chemical reactions. These studies are fundamental to understanding reaction mechanisms, predicting stereochemical outcomes, and designing efficient synthetic pathways.
The reactivity of acetylated pyranoses is largely dictated by a combination of steric and stereoelectronic effects. The four acetyl groups on the L-xylopyranose ring are not merely protecting groups; they actively influence the molecule's stability and the energy of transition states in reactions such as glycosylation.
A central concept in carbohydrate chemistry is the anomeric effect, which describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) to occupy the axial position over the sterically less hindered equatorial position. scripps.edu This effect is a result of a stereoelectronic interaction involving the donation of electron density from a lone pair of the endocyclic ring oxygen into the antibonding (σ*) orbital of the C-1 substituent's bond. basna.ir In this compound, this hyperconjugative interaction stabilizes the ground state and plays a significant role in the reactivity of the anomeric center.
Theoretical calculations on analogous systems, such as per-acetylated hexopyranoses, have quantified the influence of acetyl groups on the stability of key reaction intermediates. mdpi.com During a typical glycosylation reaction, the departure of a leaving group from the anomeric carbon generates a transient, positively charged intermediate. This intermediate can exist as a resonance-stabilized oxocarbenium ion or be influenced by neighboring group participation from an adjacent acetyl group.
The acetyl group at the C-2 position is particularly important. It can participate in the reaction by forming a cyclic dioxolenium ion intermediate. DFT studies on similar glycosyl donors have shown that the formation of this five-membered ring is often energetically favorable compared to the formation of a more open oxocarbenium ion. mdpi.com This participation shields one face of the pyranose ring, directing the incoming nucleophile to attack from the opposite face and thereby controlling the stereochemical outcome of the glycosylation.
Computational models allow for the calculation of the relative energies of these intermediates and the transition states leading to them. The stability of the dioxolenium ion versus the oxocarbenium ion can be influenced by the position of other protecting groups and the solvent environment. For instance, DFT calculations on acetylated galactosyl donors have demonstrated that the energy difference between these key intermediates is significant and depends on the location of the participating acetyl group. mdpi.com While specific data for L-xylopyranose tetraacetate is not extensively published, the principles derived from these analogous systems are directly applicable.
The following table, based on data from related acetylated monosaccharides, illustrates how the position of a participating acetyl group can affect the relative stability of reaction intermediates. This serves as a model for understanding the energetic landscape of reactions involving this compound.
Table 1: Representative Calculated Relative Free Energies (ΔF) of Dioxolenium vs. Oxocarbenium Intermediates in Acetylated Glycosyl Donors
| Participating Group Position | Relative Free Energy (ΔF) of Dioxolenium Ion (kcal/mol) | Implication for Reactivity |
| O2-Acetyl | -21.6 | Strong stabilization; high propensity for neighboring group participation, leading to high stereoselectivity. |
| O4-Acetyl | -9.5 | Moderate stabilization; participation is possible but less dominant than from the C-2 position. |
| O6-Acetyl (Hexopyranose Analogue) | -5.8 | Weaker stabilization; the larger ring formed is less stable, reducing the likelihood of participation. |
This data is illustrative and derived from DFT calculations on acetylated galactosyl donor models to demonstrate the principles of neighboring group participation. mdpi.comchemrxiv.org
Biocatalytic and Enzymatic Modifications
Enzymatic Deacetylation of Acetylated Xylopyranoses
Enzymatic deacetylation is a key process in the biological recycling of plant biomass and has been harnessed for synthetic carbohydrate chemistry. This approach allows for the selective removal of acetyl groups from xylopyranose derivatives, which can be critical for subsequent glycosylation or modification steps.
Acetyl xylan (B1165943) esterases (AXEs) are a class of carboxylesterases (EC 3.1.1.72) that catalyze the hydrolysis of acetyl esters from xylan and xylo-oligosaccharides. These enzymes are crucial components of the enzymatic machinery used by microorganisms to break down plant cell wall hemicellulose. Hardwoods, for instance, have a high degree of acetylation, with 50–70% of their xylose units acetylated at the C-2 and/or C-3 positions.
Researchers have identified and characterized numerous AXEs from various microbial sources. For example, a novel AXE, designated BaAXE, was identified from the gut microbiota of the common black slug (Arion ater). This enzyme demonstrated the ability to liberate acetic acid from both partially acetylated birchwood xylan and the fully acetylated monosaccharide β-D-glucopyranose pentaacetate, indicating its potential to act on variously substituted sugar monomers. Another novel carbohydrate esterase, FjoAcXE, was discovered from a polysaccharide utilization locus. This enzyme showed high efficiency in releasing acetyl groups from complex substituted xylans, including internal (2-O-MeGlcpA)3-O-acetyl-Xylp structures, a task that was challenging for previously known esterases.
The functional mechanism of these enzymes typically involves an α/β-hydrolase fold containing a classic Ser-His-Asp catalytic triad (B1167595), with the serine residue acting as the nucleophile. Their ability to remove acetyl groups enhances the accessibility of the xylan backbone to other depolymerizing enzymes like xylanases.
A significant advantage of using enzymes for deacetylation is their potential for regioselectivity, which is the preferential removal of an acetyl group from a specific position on the sugar ring. This selectivity is often difficult to achieve through conventional chemical methods. In the context of xylan, acetylation typically occurs at the O-2 or O-3 positions of the xylopyranose units.
While much of the research focuses on the deacetylation of the polymeric xylan, the principles of enzymatic regioselectivity are applicable to monosaccharide substrates like 1,2,3,4-Tetra-O-acetyl-L-xylopyranose. The specificities of different esterases can be exploited to produce partially acetylated xylopyranoses. For instance, some AXEs may preferentially hydrolyze the ester bond at the C-2 position, while others might favor the C-3 or C-4 position. Complete deacetylation of xylan has been shown to require a cocktail of enzymes with different specificities, including those targeting positions 3 and 4. This suggests that by selecting a specific enzyme, it may be possible to control which acetyl groups are removed from a fully acetylated substrate, yielding valuable intermediates for synthesis.
The discovery of enzymes with desired specificities and activities often relies on the screening of large enzyme libraries. These libraries can be generated through methods like error-prone PCR or can be derived from metagenomic sources, which tap into the vast enzymatic diversity of uncultured microorganisms.
Screening strategies typically employ high-throughput methods to rapidly assess the activity of thousands of enzyme variants. For deacetylation reactions, this can involve colorimetric or fluorometric assays where the release of acetic acid or the modification of a labeled substrate leads to a detectable signal. For example, variants of a glycosyltransferase were screened in 96-well plates using a fluorescent acceptor that became nonfluorescent upon glycosylation. Similar plate-based assays can be designed to screen for esterases capable of selectively deacetylating specific positions on this compound. By systematically testing a diverse collection of esterases, researchers can identify biocatalysts that exhibit the precise regioselectivity required for a particular synthetic transformation.
Glycosynthase-Mediated Xylosylation
Glycosynthases are engineered glycosidases that can synthesize glycosidic bonds without the risk of product hydrolysis. This technology has become a powerful tool for the controlled synthesis of oligosaccharides and glycoconjugates.
Glycosidases are enzymes that naturally hydrolyze glycosidic bonds. Retaining glycosidases, which perform this reaction via a double displacement mechanism involving a covalent glycosyl-enzyme intermediate, can be converted into glycosynthases. This is achieved by mutating the catalytic nucleophile (typically a glutamate (B1630785) or aspartate residue) to a non-nucleophilic amino acid, such as glycine (B1666218) or alanine.
This single mutation inactivates the enzyme's hydrolytic ability. However, the mutant enzyme can still recognize and bind an activated glycosyl donor with an anomeric fluorine, which mimics the transition state of the natural reaction. The enzyme then catalyzes the transfer of the glycosyl moiety to an acceptor molecule, forming a new glycosidic bond with high efficiency and stereoselectivity. For xylosylation, retaining xylanases or other β-glycosidases can be engineered into xylosyl-transferring glycosynthases. For example, the catalytic domain of the retaining endo-1,4-β-xylanase from Cellulomonas fimi was converted into a glycosynthase by mutating the catalytic nucleophile E235 to glycine (E235G).
Once an effective glycosynthase is developed, it can be used to synthesize a variety of glycoconjugates. The process requires an activated xylosyl donor, typically an α-xylosyl fluoride (B91410), and a suitable acceptor molecule. While this compound is not the direct donor in this reaction, it serves as a key precursor for the synthesis of such activated donors.
The engineered glycosynthase catalyzes the transfer of the xylosyl unit from the donor to the acceptor. For instance, the glycosynthase variant Abg 2F6, derived from an Agrobacterium tumefaciens β-glucosidase, has been used to synthesize various xylosides with yields ranging from 35% to 98%. This enzyme demonstrated the ability to transfer xylose to different acceptors, predominantly forming β-1,4 linkages. This method avoids the extensive use of protecting groups required in chemical synthesis and provides a direct, stereocontrolled route to complex carbohydrates. The products, such as xylo-oligosaccharides or xylosylated natural products, have applications in various fields, from materials science to pharmacology.
Advanced Synthetic Applications of Acetylated Xylopyranoses
Synthesis of Complex Oligosaccharides and Polysaccharides
Acetylated xylopyranoses are crucial intermediates in the chemo-enzymatic synthesis of complex carbohydrates, particularly xylo-oligosaccharides (XOS). These oligosaccharides are of significant interest as prebiotics. nih.govresearchgate.net The acetyl groups serve as effective protecting groups, enabling precise control over glycosidic bond formation.
Recent research has focused on one-pot enzymatic reactions to synthesize acetylated XOS. This approach combines the activity of enzymes like xylan (B1165943) synthase and xylan O-acetyltransferase (XOAT) to generate XOS with specific degrees of polymerization (DP) and acetylation patterns from simple donors like UDP-xylose. researchgate.net By manipulating reaction conditions and enzyme combinations, it is possible to produce tailored XOS structures. nih.govresearchgate.net For example, endo-β-1,4-xylanase and deacetylase enzymes can be used to hydrolyze acetylated xylan, a low-cost byproduct from sources like grape stalks, into XOS with a controllable DP. nih.gov This enzymatic modeling allows for large-scale production of high-value oligosaccharides for various applications. nih.gov
Table 1: Enzymatic Approaches for Acetylated Xylo-oligosaccharide (XOS) Synthesis
| Enzyme Combination | Starting Materials | Key Outcome |
| Xylan Synthase & Xylan O-acetyltransferase (XOAT) | UDP-Xylose, Xylobiose, Acetyl Donor | One-pot synthesis of XOS with controlled degree of polymerization (DP). researchgate.net |
| Endo-β-1,4-xylanase & Deacetylase | Acetylated Xylan | Production of XOS with variable and modellable DPs. nih.gov |
Development of Glycomimetics and Thioglycosides
Glycomimetics are compounds designed to mimic the structure and function of natural carbohydrates but with enhanced stability, bioavailability, or inhibitory activity. Acetylated xylopyranoses are valuable precursors for these molecules, particularly for C-glycosyl compounds and thioglycosides, which are resistant to enzymatic hydrolysis compared to their O-glycoside counterparts. acs.org
Thioglycosides, which contain a sulfur atom in place of the glycosidic oxygen, are a prominent class of glycomimetics. An economical synthesis route involves the conversion of D-xylose into 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose. nih.gov This thio-sugar can then be transformed into glycosyl donors such as the α-1-bromide or the α-1-O-trichloroacetimidate. These intermediates are subsequently used in glycosylation reactions with thiophenols to yield 1,5-dithio-D-xylopyranosides. nih.gov Several of these resulting dithio-xylopyranosides have demonstrated significant antithrombotic activity in preclinical studies. nih.gov
Table 2: Examples of Xylose-Derived Glycomimetics
| Compound Class | Precursor | Synthetic Intermediate | Final Product Example | Potential Application |
| Thioglycosides | D-Xylose | 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose | 4-cyanophenyl 2,3,4-tri-O-acetyl-1,5-dithio-β-D-xylopyranoside | Antithrombotic Agent nih.gov |
| C-Glycosides | 2,3,4-Tri-O-benzyl-d-xylopyranose | Unsaturated Ester (from Wittig reaction) | trans-2-(C-glycosyl)acetates | Stable Glycomimetic Scaffolds acs.org |
Utilization in the Preparation of Sugar-Based Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C that are explored as green alternatives to volatile organic solvents due to their negligible vapor pressure and high thermal stability. unirioja.eschimia.ch Deriving these solvents from renewable resources like carbohydrates is a key goal in sustainable chemistry. unirioja.es
1,2,3,4-Tetra-O-acetyl-L-xylopyranose and related sugar derivatives serve as chiral building blocks for the synthesis of both chiral and achiral ionic liquids. The synthesis often involves modifying the sugar structure and then covalently linking it to a preformed heterocycle or constructing a heterocyclic cation directly from the sugar backbone. unirioja.es For instance, xylose-derived intermediates have been used to create the anionic part of a chiral ionic liquid (CIL). nih.gov The inherent chirality of the starting sugar is transferred to the final ionic liquid, making them suitable for applications in asymmetric synthesis and chiral recognition. unirioja.es
Table 3: Synthesis of Sugar-Based Ionic Liquids
| Starting Sugar | Heterocyclic Cation | Anion | Key Feature |
| Monosaccharides (e.g., xylose) | Imidazolium, Pyrazolium | Triflate, Halide | Synthesis of enantiopure ionic liquids from natural pentoses and hexoses. unirioja.es |
| Peracetylated Galactose | Ammonium (B1175870) | Bromide | Simple, two-step synthesis of ionic liquids from acetylated sugars. nih.gov |
| Xylose Derivative | Tetra-alkylammonium | Xylose-derived anion | Use of the sugar moiety to form the anionic part of the ionic liquid. nih.gov |
Precursors for Nucleoside and Modified Nucleoside Analogues
Nucleoside analogues are a cornerstone of antiviral and anticancer therapy. The synthesis of these complex molecules often relies on chiral precursors derived from natural sugars to establish the correct stereochemistry. Acetylated xylopyranoses and their isomers are key starting materials in this field.
A significant challenge in nucleoside synthesis is the creation of unnatural L-nucleosides and those with a 1',2'-cis stereochemical arrangement between the nucleobase and the C2' substituent. An effective strategy uses D-sugars to access these L-nucleoside analogues via an acyclic approach. mcgill.ca This methodology involves the diastereoselective addition of a silylated nucleobase to an aldehyde derived from the sugar. The resulting acyclic N,OTMS-acetal intermediate undergoes an intramolecular SN2 cyclization to form the desired L-nucleoside. mcgill.ca This acyclic precursor strategy provides stereoselective access to a variety of nucleoside analogues that are difficult to obtain through conventional methods. mcgill.ca
Table 4: Acyclic Approach to L-Nucleoside Analogue Synthesis
| Step | Description | Intermediate | Key Outcome |
| 1 | Derivatization of D-sugar | Polyalkoxyaldehyde | Creation of an acyclic chiral precursor. mcgill.ca |
| 2 | Nucleobase Addition | Acyclic N,OTMS-acetal | Diastereoselective formation of the key intermediate with 1,2-syn selectivity. mcgill.ca |
| 3 | Intramolecular Cyclization | Furanoside or Thiofuranoside | Formation of the final L-nucleoside analogue with 1',2'-cis stereochemistry. mcgill.ca |
Future Research Directions and Emerging Methodologies
Development of Novel Stereoselective Synthesis Routes
The stereoselective synthesis of 1,2,3,4-Tetra-O-acetyl-L-xylopyranose is paramount for its use as a chiral building block. While classical acetylation methods of L-xylose can produce a mixture of anomers, modern synthetic chemistry is continually striving for methods that offer high stereocontrol, yielding specific anomers without the need for extensive purification.
Future research in this area is directed towards the development of novel catalytic systems that can control the stereochemical outcome of the acetylation and subsequent glycosylation reactions. This includes the exploration of chiral catalysts, such as organocatalysts and transition-metal complexes, that can selectively promote the formation of either the α or β anomer. Furthermore, the synthesis of activated derivatives, such as 2,3,4-tri-O-acetyl-α-L-xylopyranosyl bromides and azides, serves as a crucial step for subsequent stereoselective glycosylations. The controlled synthesis of these intermediates is a key area of ongoing research.
For instance, the synthesis of the analogous D-xylose derivative, 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose, has been achieved through a multi-step process involving the formation of intermediate cyclic sulfites, demonstrating the complexity and potential for stereochemical control in such systems. nih.gov The application of similar advanced strategies to the L-isomer is a promising avenue for future work.
Chemoenzymatic Cascade Reactions for Complex Structures
Chemoenzymatic cascade reactions, which combine the selectivity of enzymatic transformations with the versatility of chemical synthesis in a one-pot process, represent a powerful strategy for the efficient construction of complex molecules from simple precursors. researchgate.net this compound is an ideal starting material for such cascades, enabling the synthesis of intricate glycoconjugates, oligosaccharides, and other biologically relevant molecules.
Emerging research is focused on designing multi-enzyme cascades that can perform sequential modifications on the acetylated xylopyranose core. rug.nlnih.gov This could involve initial enzymatic deacetylation at a specific position, followed by glycosylation with another sugar moiety catalyzed by a glycosyltransferase. For example, the chemoenzymatic synthesis of glycopeptides has been demonstrated using xylosylated building blocks, where the xylose unit is subsequently elaborated by a galactosyltransferase. nih.gov
The development of novel biocatalysts, including engineered enzymes with tailored substrate specificities and reaction conditions, will be crucial for expanding the scope of these cascade reactions. The integration of chemical steps, such as click chemistry or metathesis reactions, within the enzymatic cascade will further enhance the molecular diversity of the accessible products. A notable example is the chemoenzymatic synthesis of long-chain xylan (B1165943) oligosaccharides using glycosynthases, which showcases the potential for creating complex carbohydrates from acetylated precursors. nih.gov
Green Chemistry Approaches in Acetylated Xylopyranose Synthesis and Transformation
The principles of green chemistry are increasingly influencing the design of synthetic routes for carbohydrate derivatives, including this compound. humanjournals.comnih.gov Traditional acetylation methods often rely on hazardous reagents like pyridine (B92270) and large excesses of acetic anhydride (B1165640), leading to significant waste generation. rsc.orgrsc.org
Future research is actively exploring more environmentally benign and sustainable alternatives. One promising approach is the use of supramolecular-assisted O-acylation, which employs a catalytic amount of potassium fluoride (B91410) and 18-crown-6 (B118740) under mild, solvent-free conditions. rsc.orgrsc.org This method avoids the use of toxic pyridine and has a low E-factor, making it a more sustainable option. rsc.orgrsc.org Another green alternative involves the use of solid catalysts, such as molecular sieves, which can promote acetylation with acetic anhydride in the absence of a co-reagent and are compatible with acid-labile protecting groups. researchgate.net
Furthermore, the development of catalytic transformations of carbohydrates using principles of green chemistry is a broader area of research that will impact the synthesis and modification of acetylated xylopyranose. acs.org This includes the use of renewable feedstocks, atom-economical reactions, and the minimization of energy consumption.
| Green Acetylation Method | Catalyst/Reagent | Key Advantages |
| Supramolecular-assisted O-acylation | Potassium fluoride / 18-crown-6 | Avoids toxic pyridine, mild conditions, solvent-free, low E-factor. rsc.orgrsc.org |
| Molecular Sieve-promoted Acetylation | 4 Å Molecular Sieves | No co-reagent required, compatible with acid-labile groups. researchgate.net |
Advanced Spectroscopic and Structural Elucidation Techniques
The unambiguous structural characterization of this compound and its derivatives is crucial for understanding their chemical reactivity and biological function. While standard spectroscopic techniques like 1H and 13C NMR are routinely used, advanced methods are becoming increasingly important for detailed structural analysis.
Future research will likely see the expanded application of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), for the complete assignment of all proton and carbon signals, especially in complex glycoconjugates derived from acetylated xylopyranose. mdpi.com The use of specialized NMR pulse sequences, like the refocused-decoupled INEPT (Insensitive Nuclei Enhanced by Polarization Transfer), can aid in the analysis of partially acetylated glycosides. nih.gov
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for determining the molecular formula and fragmentation patterns of these compounds. mdpi.com Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) are particularly useful for the analysis of larger glycoconjugates. mdpi.com The fragmentation patterns observed in MS/MS can provide valuable information about the sequence and linkage of sugar units, as well as the location of acetyl groups. mdpi.com
| Spectroscopic Technique | Information Obtained |
| 1D NMR (¹H, ¹³C) | Basic structural information, chemical environment of nuclei. |
| 2D NMR (COSY, HSQC) | Correlation between nuclei, complete signal assignment. mdpi.com |
| INEPT NMR | Analysis of partially acetylated glycosides. nih.gov |
| HRMS | Accurate mass and molecular formula determination. mdpi.com |
| MS/MS (MALDI-TOF) | Fragmentation patterns, sequencing of oligosaccharides. mdpi.commdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
